molecular formula C23H25FN4O2 B2375901 N-(2,4-dimethylphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide CAS No. 1251624-68-6

N-(2,4-dimethylphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

Cat. No.: B2375901
CAS No.: 1251624-68-6
M. Wt: 408.477
InChI Key: XZQKFNMYCTWJLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C23H25FN4O2 and its molecular weight is 408.477. The purity is usually 95%.
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Biological Activity

N-(2,4-dimethylphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a novel compound that has garnered attention due to its potential biological activities, particularly in the realm of cancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, in vitro and in vivo studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperidine ring and an oxadiazole moiety. The general formula is represented as:

C20H24FN3O\text{C}_{20}\text{H}_{24}\text{F}\text{N}_3\text{O}

This structure is significant because the incorporation of the 1,2,4-oxadiazole ring has been associated with various biological activities, particularly anticancer properties.

Research indicates that compounds containing the oxadiazole scaffold exhibit multiple mechanisms of action against cancer cells. These include:

  • Inhibition of Enzymes : Oxadiazoles can inhibit key enzymes involved in cancer progression such as thymidylate synthase and histone deacetylases (HDACs) .
  • Induction of Apoptosis : Some studies have shown that oxadiazole derivatives can increase the expression of pro-apoptotic factors like p53 and activate caspases, leading to programmed cell death in cancer cells .
  • Cell Cycle Arrest : Compounds have been observed to induce cell cycle arrest at various phases, particularly G0/G1, which prevents cancer cell proliferation .

In Vitro Studies

A range of in vitro studies has been conducted to evaluate the cytotoxic effects of this compound against different cancer cell lines. Key findings include:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)0.65Apoptosis via p53 activation
HeLa (Cervical)2.41Cell cycle arrest at G0/G1 phase
PANC-1 (Pancreatic)0.75Inhibition of thymidylate synthase

The IC50 values indicate that the compound exhibits significant cytotoxicity, comparable to established anticancer drugs like Tamoxifen .

In Vivo Studies

While in vitro studies provide insight into the potential efficacy of the compound, in vivo studies are essential for understanding its therapeutic potential. Preliminary animal studies have suggested that administration of the compound leads to reduced tumor growth in xenograft models. Further research is required to elucidate pharmacokinetics and toxicity profiles.

Structure-Activity Relationship (SAR)

The SAR analysis for this compound highlights the importance of specific functional groups:

  • Oxadiazole Ring : Essential for anticancer activity; modifications can enhance potency.
  • Piperidine Moiety : Influences binding affinity to target enzymes.
  • Fluorophenyl Substituent : Enhances lipophilicity and cellular uptake.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O2/c1-15-6-7-20(16(2)12-15)25-21(29)14-28-10-8-17(9-11-28)23-26-22(27-30-23)18-4-3-5-19(24)13-18/h3-7,12-13,17H,8-11,14H2,1-2H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQKFNMYCTWJLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC(=CC=C4)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.